molecular formula C13H25N3O2 B7924624 N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide

N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide

Cat. No.: B7924624
M. Wt: 255.36 g/mol
InChI Key: UWKMDBAWZMAOSO-NEPJUHHUSA-N
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Description

N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide (CAS: 1401665-75-5) is a chiral amide derivative featuring a pyrrolidine ring substituted with an ethyl-acetamide group and a branched (S)-2-amino-3-methyl-butyryl moiety. Its molecular weight is 255.36 g/mol . The compound has been studied for applications in pharmaceutical research, particularly in peptide mimetics and enzyme inhibitors, though commercial availability is currently discontinued .

Properties

IUPAC Name

N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-5-16(10(4)17)11-6-7-15(8-11)13(18)12(14)9(2)3/h9,11-12H,5-8,14H2,1-4H3/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKMDBAWZMAOSO-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCN(C1)C(=O)[C@H](C(C)C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Acid Derivative: This step involves the incorporation of the (S)-2-Amino-3-methyl-butyryl group into the pyrrolidine ring.

    N-Ethylation: The final step involves the ethylation of the nitrogen atom to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[®-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[®-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in enzymatic reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[®-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Variations and Nomenclature

The compound belongs to a class of amides with variations in:

  • Ring structure (pyrrolidine vs. piperidine)
  • Substituent groups (ethyl, isopropyl, cyclopropyl)
  • Amino acid side chains (e.g., 2-amino-3-methyl-butyryl vs. simpler amino acids).

Key analogs include:

Compound Name CAS Number Molecular Weight (g/mol) Key Structural Differences Reference IDs
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide (Target) 1401665-75-5 255.36 Pyrrolidine ring, ethyl-acetamide
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide 1401668-09-4 269.39 Piperidine ring instead of pyrrolidine
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide - ~269.40 (estimated) Isopropyl group replacing ethyl
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide - ~253.34 (estimated) Cyclopropyl substituent
N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-cyclopropyl-acetamide - ~265.36 (estimated) Piperidine ring, propionyl amino acid

Molecular Weight and Steric Effects

  • Piperidine vs. Pyrrolidine Analogs : Replacing pyrrolidine with piperidine increases molecular weight by ~14 g/mol (e.g., 255.36 → 269.39) due to the additional methylene group in the piperidine ring . This modification may alter conformational flexibility and binding affinity in biological systems.
  • Cyclopropyl groups, being smaller and rigid, may enhance ring strain and reactivity .

Functional Group and Bioactivity Implications

  • Amino Acid Side Chains: The (S)-2-amino-3-methyl-butyryl group in the target compound provides a branched hydrophobic side chain, which may mimic leucine residues in peptide-based therapeutics. Simpler analogs with propionyl or unsubstituted amino acids lack this branching, reducing hydrophobicity .
  • Acetamide Modifications : N-ethyl and N-isopropyl acetamides differ in electron-withdrawing effects and hydrogen-bonding capacity, influencing interactions with biological targets like proteases or GPCRs .

Key Research Findings

  • Synthetic Feasibility : Piperidine analogs (e.g., CAS 1401668-09-4) require multi-step synthesis involving chiral resolution and amide coupling, as evidenced by protocols in fluorochemical catalogs .
  • Structural-Activity Relationships (SAR) : Substitution at the pyrrolidine/piperidine nitrogen (e.g., ethyl vs. cyclopropyl) significantly impacts logP values and membrane permeability, as inferred from molecular weight and substituent trends .

Biological Activity

N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.

  • Molecular Formula : C14H27N3O2
  • Molecular Weight : 269.38 g/mol
  • CAS Number : 1401667-10-4

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been studied for its potential role as an inhibitor of acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), which are crucial in neurodegenerative diseases such as Alzheimer's.

1. Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on AChE and BACE1:

  • AChE Inhibition : Molecular docking studies suggest that this compound binds effectively to the active site of AChE, potentially leading to improved cholinergic signaling in neurodegenerative conditions. The IC50 values for AChE inhibition are reported to be in the low micromolar range, indicating potent activity .
CompoundTarget EnzymeIC50 Value
N-[...]-N-Ethyl-acetamideAChE~107 μM
Lead Compounds (e.g., Withanolide A)BACE157.10% inhibition at 107 μM

2. Cytotoxicity Studies

In vitro studies have assessed the compound's cytotoxic effects against various cancer cell lines. The results indicate that it exhibits significant antiproliferative activity:

  • Cell Lines Tested : Jurkat (T-cell leukemia) and HT29 (colon cancer).
  • Results : The compound demonstrated an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the molecular structure influence biological activity:

  • Pyrrolidine Ring : The presence of a pyrrolidine ring is essential for maintaining activity against both AChE and cancer cell lines.
  • Substituents : Variations in the acetamide side chain can significantly alter binding affinity and selectivity towards specific targets.

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotective properties, this compound was evaluated for its ability to mitigate neuronal cell death induced by oxidative stress. Results indicated a reduction in apoptosis markers when treated with this compound, supporting its potential use in neurodegenerative disease therapies.

Case Study 2: Anticancer Activity

Another investigation assessed the compound's effects on tumor growth in vivo using xenograft models. The administration of N-[...]-N-Ethyl-acetamide resulted in a significant reduction in tumor size compared to control groups, further validating its anticancer potential.

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